molecular formula C6H10O B163016 (S)-1,2-Epoxy-5-hexene CAS No. 137688-21-2

(S)-1,2-Epoxy-5-hexene

Cat. No.: B163016
CAS No.: 137688-21-2
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-LURJTMIESA-N
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Description

(S)-1,2-Epoxy-5-hexene is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is particularly interesting due to its chiral nature, meaning it has a specific spatial arrangement that cannot be superimposed on its mirror image. The (S) designation indicates that it is the left-handed enantiomer of 1,2-Epoxy-5-hexene. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science.

Scientific Research Applications

(S)-1,2-Epoxy-5-hexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications, including the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,2-Epoxy-5-hexene can be synthesized through several methods. One common approach is the Sharpless asymmetric epoxidation, which involves the reaction of an allylic alcohol with a titanium-tartrate complex and tert-butyl hydroperoxide. This method is highly enantioselective and provides the desired (S)-epoxide with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of chiral catalysts to ensure the enantioselectivity of the reaction. The process typically includes the following steps:

  • Preparation of the allylic alcohol precursor.
  • Epoxidation using a chiral catalyst system.
  • Purification of the product through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2-Epoxy-5-hexene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols and ethers.

Mechanism of Action

The mechanism of action of (S)-1,2-Epoxy-5-hexene involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    ®-1,2-Epoxy-5-hexene: The right-handed enantiomer of 1,2-Epoxy-5-hexene.

    1,2-Epoxyhexane: A similar epoxide with a different alkene substitution pattern.

    Styrene oxide: Another epoxide with an aromatic ring.

Uniqueness: (S)-1,2-Epoxy-5-hexene is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other epoxides. This makes it valuable in asymmetric synthesis and in the study of chiral environments in chemical and biological systems.

Properties

IUPAC Name

(2S)-2-but-3-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426430
Record name (2S)-2-(But-3-en-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137688-21-2
Record name (2S)-2-(3-Buten-1-yl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137688-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(But-3-en-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(3-buten-1-yl)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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